molecular formula C19H14ClFN2OS B2629031 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime CAS No. 338967-03-6

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime

Cat. No. B2629031
CAS RN: 338967-03-6
M. Wt: 372.84
InChI Key: DFYNPZYKTVHSIS-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime” is a chemical compound with the CAS Number: 328547-40-6 . It has a molecular weight of 249.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClNOS/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

  • Chemiluminescence of Sulfanyl-Substituted Bicyclic Dioxetanes : A study by Watanabe et al. (2010) focused on synthesizing sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which demonstrated base-induced chemiluminescence, indicating potential applications in analytical chemistry and bioimaging.

  • Supramolecular Self-Assembly : Al-Wahaibi et al. (2021) explored the crystal structure of a selective COX-2 inhibitor with a similar structure, highlighting the role of weak hydrogen and chalcogen bonds in stabilizing the crystal structure. This research, detailed in Al-Wahaibi et al. (2021), is significant in the context of molecular design and pharmaceutical applications.

Pharmacological Evaluation

  • Antiviral Activity : Research conducted by Chen et al. (2010) on similar compounds revealed potential antiviral properties. They synthesized sulfonamide derivatives and tested their effectiveness against tobacco mosaic virus, as detailed in Chen et al. (2010).

Catalysis and Reaction Studies

  • Oxidative Desulfurization : Studies such as Caero et al. (2005) and Lu et al. (2010) investigated the oxidative desulfurization of sulfur compounds in synthetic diesel using supported catalysts. This research is relevant for environmental applications, specifically in reducing sulfur content in fuels.

Molecular Structure Analysis

  • DFT/TD-DFT Calculations : Wazzan et al. (2016) conducted a comprehensive study on the structural parameters and spectroscopic characterization of similar compounds. Their research, as described in Wazzan et al. (2016), offers insights into the molecular structure and potential biological applications of such compounds.

Safety and Hazards

The safety information available indicates that “6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2OS/c20-16-4-8-18(9-5-16)25-19-10-3-15(11-22-19)12-23-24-13-14-1-6-17(21)7-2-14/h1-12H,13H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYNPZYKTVHSIS-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CN=C(C=C2)SC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CN=C(C=C2)SC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime

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